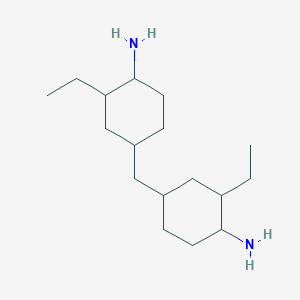
4,4'-Methylenebis(2-ethylcyclohexanamine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Methylenebis(2-ethylcyclohexanamine) is an alicyclic diamine compound. It is known for its applications in the production of polyamides and epoxy resins due to its high chemical resistance and thermal stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(2-ethylcyclohexanamine) typically involves the reaction of 2-ethylcyclohexanone with formaldehyde and ammonia. This process is carried out under controlled conditions to ensure the formation of the desired diamine compound .
Industrial Production Methods
In industrial settings, the production of 4,4’-Methylenebis(2-ethylcyclohexanamine) is scaled up using similar synthetic routes. The reaction is conducted in large reactors with precise control over temperature, pressure, and reactant concentrations to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Methylenebis(2-ethylcyclohexanamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Alkylated amines.
Applications De Recherche Scientifique
4,4’-Methylenebis(2-ethylcyclohexanamine) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of polyamides and epoxy resins.
Biology: Investigated for its potential as a cross-linking agent in biomaterials.
Medicine: Explored for its use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of 4,4’-Methylenebis(2-ethylcyclohexanamine) involves its ability to form stable chemical bonds with other molecules. This property is exploited in the synthesis of polymers, where the compound acts as a cross-linking agent, enhancing the mechanical and thermal properties of the resulting materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-Methylenebis(2-methylcyclohexylamine)
- Isophoronediamine
- 1,3-Cyclohexanebis(methylamine)
Uniqueness
4,4’-Methylenebis(2-ethylcyclohexanamine) is unique due to its higher chemical resistance and thermal stability compared to similar compounds. This makes it particularly valuable in applications requiring durable and heat-resistant materials .
Propriétés
Formule moléculaire |
C17H34N2 |
|---|---|
Poids moléculaire |
266.5 g/mol |
Nom IUPAC |
4-[(4-amino-3-ethylcyclohexyl)methyl]-2-ethylcyclohexan-1-amine |
InChI |
InChI=1S/C17H34N2/c1-3-14-10-12(5-7-16(14)18)9-13-6-8-17(19)15(4-2)11-13/h12-17H,3-11,18-19H2,1-2H3 |
Clé InChI |
HCJLTNJVGXHKTN-UHFFFAOYSA-N |
SMILES canonique |
CCC1CC(CCC1N)CC2CCC(C(C2)CC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















